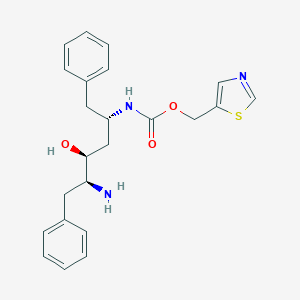

(2S,3S,5S)-2-アミノ-5-(N-((5-チアゾリル)メトキシカルボニル)アミノ)-1,6-ジフェニル-3-ヒドロキシヘキサン

説明

(2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

コビシスタット製剤における重要な中間体

この化合物は、ヒト免疫不全ウイルス(HIV)感染の治療に実験的に調査されている薬剤であるコビシスタットの調製における重要な中間体です .

HIV治療

コビシスタットは、この化合物がその合成における重要な中間体であり、HIVの治療における潜在的な使用について調査されています。 コビシスタットは、HIVの治療に使用される他の薬剤、特にHIVインテグラーゼ阻害剤であるエルビテグラビルを代謝する肝酵素を阻害する能力があります .

エルビテグラビルのウイルス抑制の強化

コビシスタットとエルビテグラビルを組み合わせることで、体内のエルビテグラビルの濃度が低用量で高くなり、理論的にはエルビテグラビルのウイルス抑制を強化し、その副作用を軽減します .

チアゾール誘導体

この化合物はチアゾール誘導体です。 チアゾールは、抗酸化、鎮痛、抗炎症、抗菌、抗真菌、抗ウイルス、利尿、抗けいれん、神経保護、抗腫瘍または細胞毒性薬分子など、さまざまな生物学的活性を示すことがわかっています。これらは、副作用が少なく、 .

抗腫瘍および細胞毒性活性

この化合物を含むチアゾール誘導体は、抗腫瘍および細胞毒性活性を示すことがわかっています。 [6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドのシリーズは、前立腺がんに強力な効果を示しました .

生化学試薬の構成要素

作用機序

Target of Action

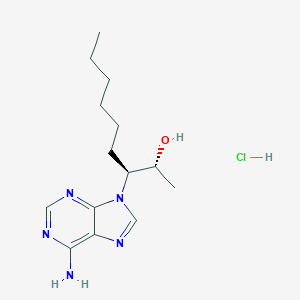

The primary target of this compound, also known as Cobicistat , is the human immunodeficiency virus (HIV) . It specifically targets and inhibits the liver enzymes that metabolize other medications used to treat HIV .

Mode of Action

Cobicistat works by inhibiting the action of liver enzymes that metabolize other HIV medications, notably elvitegravir , an HIV integrase inhibitor . By inhibiting these enzymes, cobicistat increases the concentration of elvitegravir in the body, enhancing its viral suppression capabilities .

Biochemical Pathways

The key biochemical pathway affected by cobicistat is the HIV replication cycle . By inhibiting the liver enzymes that metabolize elvitegravir, cobicistat allows for higher concentrations of elvitegravir in the body. This enhances the ability of elvitegravir to inhibit the HIV integrase enzyme, a crucial component in the HIV replication cycle .

Pharmacokinetics

The pharmacokinetics of cobicistat are primarily related to its ability to inhibit liver enzymes. This inhibition results in increased bioavailability of other HIV medications, such as elvitegravir, by preventing their metabolism and elimination from the body . .

Result of Action

The result of cobicistat’s action is the enhanced suppression of HIV replication. By increasing the concentration of elvitegravir in the body, cobicistat enhances the ability of elvitegravir to inhibit the HIV integrase enzyme, thereby suppressing the replication of the virus .

Action Environment

The action of cobicistat can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy of cobicistat, as it may interact with other drugs metabolized by the same liver enzymes. Additionally, individual variations in liver enzyme activity can also influence the effectiveness of cobicistat .

特性

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)/t19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLNUWNCHAHJJF-BVSLBCMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445249 | |

| Record name | (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144164-10-3 | |

| Record name | (2S,3S,5S)-2-amino-5-(N-((5-thiazolyl)methoxycarbonyl) amino)-1,6-diphenyl-3-hydroxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

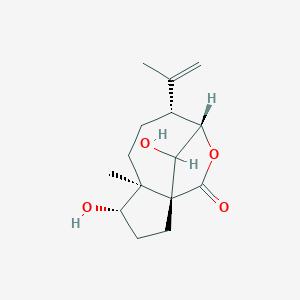

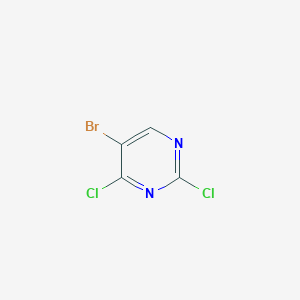

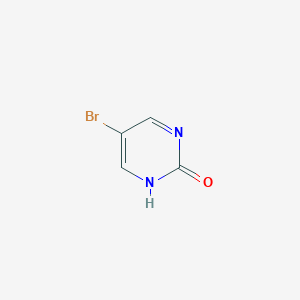

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)

![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)

![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)

![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)